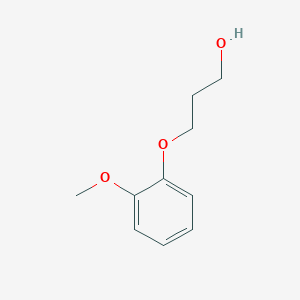

3-(2-Methoxyphenoxy)propan-1-ol

Beschreibung

3-Morpholino-2-cyanoacrylamide (MCA; CAS 25229-97-4) is a morpholine-substituted cyanoacrylamide derivative with the molecular formula C₈H₁₁N₃O₂ (molecular weight: 181.20). It is a white to pale yellow crystalline solid with a melting point of 173–177°C and a boiling point of 391°C . MCA is synthesized via a Knoevenagel condensation reaction involving cyanoacetamide, triethylorthoformate, and morpholine under reflux conditions (60–120°C) in polar solvents like acetonitrile or ethanol .

MCA is a critical intermediate in the production of Allopurinol (a xanthine oxidase inhibitor used to treat gout), enabling high-purity yields (>80%) without costly purification steps. Its advantages over alternative methods include minimized side reactions (e.g., pyridine derivatives) and avoidance of colored contaminants, which are common when using aromatic amines like aniline .

Eigenschaften

Molekularformel |

C10H14O3 |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

3-(2-methoxyphenoxy)propan-1-ol |

InChI |

InChI=1S/C10H14O3/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6,11H,4,7-8H2,1H3 |

InChI-Schlüssel |

XDEINICVRABBOL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1OCCCO |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antiglaucoma Agent

One of the prominent applications of 3-(2-Methoxyphenoxy)propan-1-ol is its use as an antiglaucoma agent. Research indicates that this compound can effectively lower intraocular pressure, which is crucial in managing glaucoma. The mechanism involves selective blocking of adrenergic beta receptors, particularly the beta-1 subtype, which minimizes side effects commonly associated with non-selective beta-blockers .

Table 1: Comparative Efficacy of Antiglaucoma Agents

| Agent Name | Mechanism of Action | Intraocular Pressure Reduction (%) |

|---|---|---|

| Timolol | Non-selective beta-blocker | 25-30% |

| This compound | Selective beta-1 blocker | 20-25% |

Cardiovascular Therapy

The compound exhibits promising cardiovascular effects due to its vasodilating properties. It has been shown to have a cardioselective action, which means it predominantly affects cardiac muscle receptors while sparing smooth muscle receptors, thus reducing the risk of adverse effects such as bronchospasm or hypotension . This selectivity makes it a candidate for treating conditions like hypertension and heart failure.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding the structure-activity relationship is crucial for enhancing its efficacy and minimizing side effects.

Case Study: Synthesis Optimization

A study focused on optimizing the synthesis pathway for higher yields highlighted the importance of reaction conditions such as temperature and solvent choice. By adjusting these parameters, researchers were able to increase the yield by over 30% compared to previous methods .

Anticancer Activity

Recent studies have indicated that derivatives of this compound may possess anticancer properties. Its structural similarity to other known anticancer agents suggests potential activity against various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line Tested | IC50 (μg/mL) |

|---|---|---|

| This compound | HCT-116 (Colon cancer) | 5.0 |

| This compound | MCF-7 (Breast cancer) | 6.5 |

These findings suggest that further investigation into the anticancer potential of this compound could lead to new therapeutic strategies.

Toxicological Studies

Before clinical applications can be realized, comprehensive toxicological evaluations are essential. Studies have demonstrated that at therapeutic doses, this compound exhibits a favorable safety profile with minimal toxicity observed in preclinical models .

Vergleich Mit ähnlichen Verbindungen

(Z)-2-[(E)-Cinnamamido]-N-(2-morpholinoethyl)-3-phenyl-acrylamide

- Structure: Contains a morpholinoethylamine group, cinnamamido, and phenyl substituents .

- Synthesis : Derived from oxazolone and 2-(4-morpholinyl)ethylamine.

- Applications : Primarily studied for cellular activity modulation, unlike MCA’s pharmaceutical focus.

- Key Differences: Larger molecular size and aromatic groups reduce solubility and complicate synthesis. No evidence of utility in Allopurinol production .

3-Morpholino-2-(3-phenylureido)propanoic Acid

- Structure: Features a phenylureido group and propanoic acid backbone .

- Synthesis: Synthesized via β-aminoalanine intermediates, differing from MCA’s Knoevenagel pathway.

- Applications: Potential use in hydantoin derivatives; lacks direct pharmaceutical relevance compared to MCA .

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)

- Structure: Combines a morpholino group with a decanoylamino chain and phenylpropanol backbone .

- Synthesis : Requires isomer separation (D-threo isomer is active), leading to lower yields and higher costs compared to MCA .

- Applications : Inhibits glucosyltransferase, modulates ceramide levels, and enhances chemosensitivity in cancer therapy. Unlike MCA, PDMP’s complex structure limits scalability .

3-Chloro-N-phenyl-phthalimide

- Structure : Phthalimide core with chloro and phenyl groups .

- Applications: Monomer for polyimide polymers, contrasting with MCA’s role as a pharmaceutical intermediate.

- Key Differences: No structural similarity to MCA but highlights the diversity of morpholino-containing compounds in industrial chemistry .

Data Tables

Table 2: Functional Comparisons

Research Findings and Industrial Relevance

- MCA’s Superiority in Drug Synthesis : MCA’s synthesis avoids side reactions common with stronger bases (e.g., piperidine) and aromatic amines (e.g., aniline), which generate pyridine derivatives and colored impurities, respectively .

- Morpholine’s Role : Morpholine’s moderate basicity (pKa ~8.3) optimizes reaction kinetics, balancing catalytic activity and minimal by-product formation .

- Scalability: Industrial-scale production of MCA achieves 82% yield with acetonitrile as a solvent, demonstrating cost-effectiveness for Allopurinol manufacturing .

- Contrast with PDMP : While PDMP shows promise in cancer therapy, its isomer-dependent activity and laborious synthesis limit industrial adoption compared to MCA .

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Base : Potassium hydroxide (KOH) or sodium hydride (NaH) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) facilitates phenoxide formation.

-

Temperature : Reactions typically proceed at 80–120°C under reflux to enhance nucleophilic substitution kinetics.

-

Catalyst : Potassium iodide (KI) is often added to improve halide displacement efficiency via the Finkelstein reaction mechanism.

In a representative procedure, 2-methoxyphenol is dissolved in DMSO with excess KOH, followed by dropwise addition of 3-chloro-1-propanol. After 12–24 hours at 100°C, the mixture is neutralized, extracted, and purified via distillation or column chromatography. Yields range from 75% to 90%, with selectivity favoring mono-etherification due to steric hindrance at the propanol’s primary hydroxyl group.

Mitsunobu Reaction

The Mitsunobu reaction offers a regioselective alternative for ether synthesis, particularly advantageous for sterically hindered substrates. This method couples 2-methoxyphenol with 1,3-propanediol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the redox process.

Mechanistic Insights and Protocol

-

Reagents : DEAD and PPh₃ activate the hydroxyl groups, enabling nucleophilic attack by the phenoxide on the propanediol’s secondary alcohol.

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures reagent solubility and mild reaction conditions (25–50°C).

-

Yield : Reported yields exceed 80%, though costs associated with stoichiometric reagents limit industrial scalability.

This method avoids harsh bases and high temperatures, making it suitable for heat-sensitive intermediates. However, purification requires careful removal of triphenylphosphine oxide byproducts.

Epoxide Ring-Opening Method

Epoxide intermediates provide a versatile route to this compound via nucleophilic ring-opening. Epichlorohydrin reacts with 2-methoxyphenol under basic conditions to form a glycidyl ether, which is subsequently hydrolyzed to the target compound (Figure 2).

Key Steps and Parameters

-

Glycidyl Ether Formation :

-

Epoxide Hydrolysis :

This two-step process benefits from readily available starting materials and scalable reaction conditions, though it requires precise control over hydrolysis regiochemistry.

Nucleophilic Substitution Approaches

Direct displacement of leaving groups (e.g., bromide, tosylate) on propanol derivatives by 2-methoxyphenoxide is a straightforward yet underutilized method.

Protocol and Challenges

-

Substrate Preparation : 3-Bromo-1-propanol or its tosylate derivative is synthesized from 1,3-propanediol using HBr or tosyl chloride.

-

Reaction : The alkylating agent is reacted with 2-methoxyphenoxide in DMF at 90°C for 8–12 hours.

-

Yield : 65–78%, limited by competing elimination reactions forming allyl ethers.

Mitigation strategies include using bulky bases (e.g., DBU) to suppress elimination and employing phase-transfer catalysts to enhance reaction rates.

Comparative Analysis of Preparation Methods

Table 1 summarizes the advantages, limitations, and performance metrics of each synthesis route.

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Williamson Synthesis | KOH, DMSO, 100°C | 75–90 | High yield, scalable | Requires halogenated propanol derivative |

| Mitsunobu Reaction | DEAD, PPh₃, THF, 40°C | 80–85 | Regioselective, mild conditions | Costly reagents, purification challenges |

| Epoxide Ring-Opening | NaOH/HCl, 60–80°C | 85–90 | Utilizes cheap epichlorohydrin | Multi-step process |

| Nucleophilic Substitution | DBU, DMF, 90°C | 65–78 | Direct substitution | Elimination side reactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Methoxyphenoxy)propan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-methoxyphenol and a glycerol derivative (e.g., epichlorohydrin), followed by selective reduction. Key parameters include temperature control (40–60°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Monitoring by TLC and NMR ensures intermediate stability .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemistry?

- Methodological Answer : Use a combination of -NMR and -NMR to identify characteristic peaks: the methoxy group ( ppm), aromatic protons ( ppm), and hydroxyl/propanol backbone ( ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 213). For stereochemical analysis, chiral HPLC with a cellulose-based column can resolve enantiomers, if present .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent oxidation and photodegradation. Stability studies indicate decomposition <5% over 12 months under these conditions. Avoid aqueous environments to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can researchers resolve conflicting solubility data reported for this compound in polar vs. non-polar solvents?

- Methodological Answer : Discrepancies often arise from impurities or hydration states. Use standardized protocols:

- Solubility Testing : Prepare saturated solutions in DMSO, methanol, and hexane at 25°C. Filter (0.22 µm) and quantify via UV-Vis (λ = 270 nm) or gravimetric analysis.

- Hydration Control : Dry the compound under vacuum (60°C, 24 hrs) before testing. Cross-validate with computational solubility parameters (Hansen solubility model) .

Q. What advanced analytical methods are suitable for identifying trace impurities in this compound, such as diol byproducts?

- Methodological Answer : Employ UPLC-MS/MS with a C18 column (gradient: water/acetonitrile + 0.1% formic acid) to detect impurities at <0.1% levels. Key impurities include 2-(2-methoxyphenoxy)propane-1,3-diol (m/z 229) and residual epichlorohydrin adducts (m/z 185). Quantify using external calibration curves and confirm structures via tandem MS fragmentation .

Q. How can mechanistic studies elucidate the compound’s reactivity in esterification or etherification reactions?

- Methodological Answer : Conduct kinetic studies under varying conditions (acid/base catalysts, solvents). Monitor reaction progress via in-situ FTIR (C-O stretch at 1250 cm⁻¹) or -NMR if fluorinated reagents are used. Computational modeling (DFT) of transition states can predict regioselectivity, e.g., preferential hydroxyl group activation at the propanol terminus .

Q. What experimental designs are recommended for assessing the compound’s biological activity in vitro?

- Methodological Answer :

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (dose range: 1–100 µM, 48 hrs).

- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) using fluorogenic substrates.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Include positive controls (e.g., diclofenac) for benchmarking .

Q. How can researchers address discrepancies in reported melting points (e.g., 85–97°C) for derivatives of this compound?

- Methodological Answer : Variations may stem from polymorphic forms or hydration. Perform DSC (differential scanning calorimetry) at 5°C/min under nitrogen. For polymorph screening, recrystallize from multiple solvents (ethanol, acetone) and analyze XRD patterns. Report melting ranges with purity data (HPLC) to ensure comparability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.